![molecular formula C17H14FNO3 B3042048 3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478260-03-6](/img/structure/B3042048.png)
3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. The chemical structure of Fipronil consists of a substituted phenyl ring, an isoindoline ring, and a carboxylic acid group. Fipronil is highly effective against a wide range of insect pests, including termites, cockroaches, ants, and fleas.
Scientific Research Applications
Analgesic Modulation
A study highlighted derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, similar to the requested compound, as potential analgesics. These derivatives show promise in modulating Transient receptor potential vanilloid 1 (TRPV1), exhibiting potent analgesic activity and good aqueous solubility (Liu et al., 2018).
Synthesis and Biological Activity
Research on similar compounds, such as 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid, has been conducted, focusing on their synthesis and potential biological activities, including anti-inflammatory, antiarrhythmic, nootropic, and anxiolytic effects (Csende et al., 2011).
Herbicidal Activity
Compounds structurally similar to the requested molecule have been investigated for their herbicidal activities. For instance, isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group demonstrated effective control of various weeds, suggesting potential applications in agriculture (Huang et al., 2009).
Quality Control in Pharmaceutical Applications
Research into the quality control of active pharmaceutical ingredients (API) among derivatives of similar compounds has been conducted. Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry, have been utilized to ensure the quality of these API derivatives (Zubkov et al., 2016).
Radiopharmaceutical Synthesis
A study on the automated synthesis of a radiopharmaceutical compound, structurally related to the requested molecule, highlights its application in PET imaging of sphingosine-1 phosphate receptors. This has implications for medical imaging and diagnostics (Luo et al., 2019).
properties
IUPAC Name |
3-(3-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-13-6-3-5-11(8-13)15(9-16(20)21)19-10-12-4-1-2-7-14(12)17(19)22/h1-8,15H,9-10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKHBEQSZJBUBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165596 | |
Record name | β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
CAS RN |
478260-03-6 | |
Record name | β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478260-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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